S6K1 Isoform Selectivity: The PF-4708671 Benchmark and Its 5-Position Linkage
The specific 5-[(piperazin-1-yl)methyl] substitution pattern is a critical component of PF-4708671, a first-in-class S6K1 inhibitor. This compound, which incorporates the exact 5-[(piperazin-1-yl)methyl]pyrimidine core, achieves remarkable selectivity over closely related kinases. In cell-free assays, PF-4708671 inhibits S6K1 with a Ki of 20 nM and IC50 of 160 nM, but exhibits 400-fold lower potency against the closely related S6K2 isoform (IC50 ~65 µM) . This selectivity profile, enabled by the precise 5-position linkage, is essential for dissecting S6K1-specific signaling pathways and minimizing off-target effects in vivo. In contrast, many broad-spectrum kinase inhibitors lack this level of isoform discrimination, leading to confounding biological results [1].
| Evidence Dimension | Kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | S6K1: 0.16 µM (PF-4708671 containing 5-[(piperazin-1-yl)methyl]pyrimidine core) |
| Comparator Or Baseline | S6K2: 65 µM (PF-4708671) |
| Quantified Difference | 400-fold selectivity for S6K1 over S6K2 |
| Conditions | Cell-free kinase assay |
Why This Matters
This level of isoform selectivity is critical for chemical biology studies aiming to validate S6K1 as a therapeutic target without confounding S6K2-mediated effects, ensuring cleaner, more interpretable experimental data.
- [1] CenMed. PF-4708671 (C007B-247938) Product Page. View Source
